Cyclotetradecane
Overview
Description
Cyclotetradecane is an organic compound with the chemical formula C₁₄H₂₈ . It is a cycloalkane, consisting of a ring of fourteen carbon atoms, each bonded with two hydrogen atoms. This compound is known for its low strain energy, making it relatively stable compared to other cycloalkanes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclotetradecane can be synthesized through various methods. One common synthetic route involves the cyclization of long-chain hydrocarbons. For instance, dodecanedioic acid can be used as a precursor. The cyclization process typically involves heating the precursor in the presence of a catalyst under controlled conditions to form the this compound ring .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of cyclotetradecene. This process involves the addition of hydrogen to the double bonds of cyclotetradecene in the presence of a metal catalyst, such as palladium or platinum, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: Cyclotetradecane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclotetradecanone or cyclotetradecanol using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions are less common due to the saturated nature of this compound, but it can be reduced to smaller cycloalkanes under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a metal catalyst
Substitution: Chlorine (Cl₂) or bromine (Br₂) with light or heat
Major Products:
Oxidation: Cyclotetradecanone, cyclotetradecanol
Substitution: Halocyclotetradecanes (e.g., chlorothis compound, bromothis compound)
Scientific Research Applications
Mechanism of Action
The mechanism of action of cyclotetradecane and its derivatives varies depending on the specific application. In antimicrobial studies, this compound derivatives are believed to disrupt bacterial cell membranes, leading to cell lysis and death. The hydrophobic nature of this compound allows it to interact with the lipid bilayer of bacterial membranes, causing structural disruptions .
Comparison with Similar Compounds
Cyclotetradecane can be compared with other cycloalkanes, such as cyclododecane and cyclohexadecane:
Cyclododecane (C₁₂H₂₄): Cyclododecane has a smaller ring size and higher strain energy compared to this compound.
Cyclohexadecane (C₁₆H₃₂): Cyclohexadecane has a larger ring size and similar low strain energy as this compound.
This compound’s uniqueness lies in its optimal ring size, which provides a balance between stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
cyclotetradecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATXJJSCAPBIOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCCCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183697 | |
Record name | Cyclotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cyclotetradecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033567 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
295-17-0 | |
Record name | Cyclotetradecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=295-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclotetradecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclotetradecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOTETRADECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1MV54BB89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cyclotetradecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033567 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
56.2 °C | |
Record name | Cyclotetradecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033567 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclotetradecane?
A1: this compound has a molecular formula of C14H28 and a molecular weight of 196.37 g/mol.
Q2: Is this compound a strained molecule?
A2: Contrary to earlier reports, this compound has a small strain energy, comparable to other moderately sized cycloalkanes []. This conclusion is based on experimental measurements of its heat of sublimation and vaporization, as well as computational studies using molecular mechanics methods.
Q3: What is the crystal structure of 1,3,8,10-tetraoxathis compound?
A3: 1,3,8,10-Tetraoxathis compound crystallizes in a monoclinic system, space group P21/n. Its ring structure resembles that of this compound, as derived from the diamond lattice [].
Q4: Can this compound be found in natural sources?
A4: Yes, this compound has been identified as a constituent in the essential oils of various plants, including Hypericum perforatum L. [, ].
Q5: How can this compound be synthesized?
A5: this compound can be synthesized through various methods, including ring-closing reactions and the fragmentation of carbonyl compounds with electronegative β-substituents [].
Q6: What are some applications of this compound derivatives in material science?
A6: Derivatives of this compound, such as macrocyclic ligands incorporating the this compound ring, are used in the development of liquid crystalline materials [, ]. These ligands, when complexed with metal ions like Cu(II), Ni(II), Pb(II), V(V), and U(VI), can exhibit mesomorphic properties influenced by the metal ion and ligand structure.
Q7: How are this compound derivatives used in coordination chemistry?
A7: this compound derivatives, particularly macrocyclic ligands containing the this compound ring (e.g., cyclam), are extensively studied in coordination chemistry [, , , , , , , , , ]. These ligands can form stable complexes with various transition metal ions, including Ni(II), Cu(II), Co(II), Co(III), Zn(II), and Ru(II). The resulting metal complexes exhibit diverse structures, depending on factors like the metal ion, the specific ligand substituents, and the presence of other coordinating anions.
Q8: Can this compound derivatives be used in catalytic applications?
A8: Yes, certain metal complexes incorporating this compound-based ligands exhibit catalytic activity. For example, a Ni(II) complex with 1,4,8,11-tetraazathis compound (cyclam) and thiocyanate ligands has shown catalytic activity in the oxidation of phenolic compounds, including phenol, nitrophenol, and chlorophenol []. This complex, when immobilized on a graphite electrode, facilitates the oxidation of phenol at a lower potential compared to an unmodified electrode, demonstrating its potential in electrochemical sensing and detoxification applications. Similarly, a macrocyclic iron(II) complex with 5,7,7,12,14,14-hexamethyl-1,4,8,11-tetraazathis compound has been investigated as a peroxidase mimic for the catalytic oxidation of phenol using hydrogen peroxide []. This complex exhibits significant catalytic activity, primarily yielding catechol, hydroquinone, p-benzoquinone, maleic acid, and oxalic acid as reaction products.
Q9: How do the substituents on the this compound ring affect the properties of its metal complexes?
A9: Substituents on the this compound ring can significantly influence the properties of the resulting metal complexes [, , , , ]. For instance, they can impact the stability, redox potentials, and catalytic activity of the complexes. By carefully selecting and modifying the substituents, researchers can fine-tune the properties and reactivity of these complexes for specific applications.
Q10: Are there any this compound derivatives with potential applications in medicine?
A10: While not directly derived from this compound, research suggests that biogenic gold nanoparticles (AuNPs) synthesized using metabolites from breast cancer cells (MCF7) exhibit anticancer properties []. Notably, these AuNPs harbor compounds like tetratetracontane, octacosane, and this compound. While further investigation is needed, this research highlights the potential of exploring this compound derivatives in the development of novel therapeutic agents.
Q11: Does this compound pose any environmental risks?
A11: While this compound itself has limited information available on its environmental impact, certain derivatives warrant consideration []. For instance, tridecane, a related compound, has been identified as a potential pollutant. As research progresses, it is essential to investigate the environmental fate and potential risks associated with this compound and its derivatives to ensure their sustainable use.
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